(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-2-3-15-27-21-6-4-18(5-7-21)23(26)24-12-8-20(9-13-24)25-14-10-22-19(17-25)11-16-28-22/h4-7,11,16,20H,2-3,8-10,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGDYEJRUXVQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzaldehyde with 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts like p-toluenesulfonic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives or substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, (4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Linkers
Compounds from share the 6,7-dihydrothieno[3,2-c]pyridine-piperidine core but use sulfonyl or acetamide linkers instead of methanone. For example:
- N-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)acetamide (2): Features a sulfonyl bridge and acetamide group, yielding moderate solubility (87.3% yield, m.p. 178–180°C) .
- Compound 6 : Incorporates a 4-chlorobenzylidene group, enhancing rigidity and likely altering binding affinity (m.p. 189–190°C) .
Key Differences :
- The methanone bridge in the target compound may reduce polarity compared to sulfonyl linkers, affecting solubility and absorption.
Piperidine-Containing Heterocycles
describes a chromeno-pyrimidine derivative with a piperidine-phenyl group. While the core scaffold differs, both compounds leverage piperidine for conformational flexibility. The chromeno-pyrimidine compound demonstrated favorable drug-like properties (e.g., oral bioavailability) in computational studies, highlighting the importance of piperidine in enhancing pharmacokinetics .
Pyridine Derivatives with Substituted Phenyl Groups
Compounds in and feature substituted pyridines with chloro, methoxy, or trifluoromethyl groups. For example:
Comparison :
- The 4-butoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in 16G. This difference may influence binding kinetics and degradation pathways.
Biological Activity
The compound (4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.46 g/mol. The structure includes a piperidine ring and a thienopyridine moiety, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O2S |
| Molecular Weight | 336.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures exhibit potent AChE inhibitory activity. For instance, derivatives of thienopyridine have shown IC50 values ranging from 0.29 µM to 1.18 µM against AChE, suggesting that our compound may possess comparable efficacy .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties in preliminary studies. Compounds containing piperidine and thienopyridine moieties have been associated with antibacterial activity against various strains, indicating potential applications in treating infections .
Anticancer Potential
In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines through caspase-dependent pathways. The presence of the thienopyridine structure is believed to enhance this effect by modulating signaling pathways involved in cell survival .
Case Studies
-
AChE Inhibition Study :
- Objective : To evaluate the AChE inhibitory activity of thienopyridine derivatives.
- Method : In vitro assays were conducted using Electric Eel AChE.
- Results : Several derivatives exhibited significant inhibition with IC50 values below 1 µM, supporting the hypothesis that similar compounds may exhibit strong AChE inhibition.
-
Antimicrobial Evaluation :
- Objective : To assess the antibacterial properties of synthesized piperidine derivatives.
- Method : The synthesized compounds were tested against Gram-positive and Gram-negative bacteria.
- Results : Some derivatives demonstrated notable antibacterial activity, suggesting that modifications to the piperidine structure can enhance efficacy.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperidine derivatives. For example, similar benzoylpiperidine derivatives were prepared using coupling agents (e.g., EDCI/HOBt) in dichloromethane or chloroform, with yields ranging from 50% to 91% depending on steric hindrance and electron-donating/withdrawing groups . Purification typically involves column chromatography with gradients of n-hexane/EtOAc or CHCl3/MeOH. Optimization of reaction time (12–48 hours) and temperature (room temperature to reflux) is critical for minimizing side products .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is confirmed via HPLC (e.g., retention time 13.036 min, 95% peak area at 254 nm) and elemental analysis (C, H, N percentages). Structural characterization relies on ¹H/¹³C-NMR to resolve chemical environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperidine CH2 groups at δ 1.5–2.8 ppm) and mass spectrometry for molecular ion verification. Discrepancies in elemental analysis (e.g., C: calc. 68.12%, found 67.89%) may indicate residual solvents or incomplete drying .
Q. What spectroscopic techniques are most effective for resolving ambiguities in the compound’s stereochemistry?
- Methodological Answer : 2D NMR techniques (COSY, NOESY) are essential for assigning stereochemistry in the piperidine-thienopyridine core. For example, NOESY correlations between the piperidine CH2 and thienopyridine protons can confirm spatial proximity, while coupling constants (J = 8–12 Hz) help distinguish axial/equatorial substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives of this compound?
- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks in aromatic regions) can be addressed by:
- Variable-temperature NMR to reduce rotational barriers and sharpen splitting patterns.
- Deuterated solvent screening (e.g., DMSO-d6 vs. CDCl3) to shift proton environments.
- Computational modeling (DFT or MD simulations) to predict chemical shifts and validate assignments .
Q. What strategies are recommended for optimizing the compound’s bioavailability in preclinical studies?
- Methodological Answer : Computational studies (e.g., SwissADME or QikProp) predict drug-like properties, such as logP (target <5), topological polar surface area (<140 Ų), and H-bond donors/acceptors. Structural modifications, like replacing the 4-butoxyphenyl group with a hydroxylated analog, may enhance solubility without compromising target binding .
Q. How can researchers design assays to evaluate the compound’s interaction with thienopyridine-associated receptors?
- Methodological Answer :
- Radioligand binding assays using tritiated analogs to measure affinity (Kd) for receptors like serotonin or dopamine transporters.
- Functional assays (e.g., cAMP accumulation or calcium flux) to assess agonism/antagonism.
- Docking studies (AutoDock Vina) to map interactions with receptor active sites, focusing on hydrogen bonds with the piperidine nitrogen and π-π stacking with the thienopyridine ring .
Q. What experimental and computational approaches are used to analyze stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS to identify labile groups (e.g., ester linkages).
- Molecular dynamics (MD) simulations : Simulate interactions with water and ions to predict hydrolysis-prone regions .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-validate computational models using higher-level theory (e.g., MP2 vs. DFT) or larger basis sets.
- Re-screen bioactivity with orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives.
- Analyze off-target effects via kinome-wide profiling or chemoproteomics .
Methodological Framework Integration
Q. How can this compound’s research be integrated into a broader theoretical framework (e.g., GPCR signaling)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
